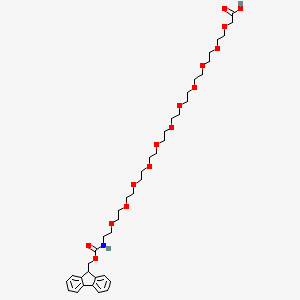

Fmoc-NH-PEG11-CH2COOH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAFLCDMDCLRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59NO15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols to facilitate its effective use in research and development.

This molecule features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for selective and sequential conjugation reactions. The Fmoc group provides a temporary protecting group for the amine, which can be deprotected under basic conditions. The PEG spacer enhances solubility and reduces immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for conjugation to primary amines through the formation of a stable amide bond.

Chemical Properties and Data Presentation

This compound is a well-defined molecule with specific physicochemical properties that are critical for its application in sensitive biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C39H59NO15 | [1] |

| Molecular Weight | 781.88 g/mol | [1][2] |

| Appearance | White to off-white solid or viscous liquid | [1] |

| Purity | ≥95% | [2][3] |

| Solubility | Soluble in DMF, DMSO, and water | |

| Storage Conditions | -20°C, protected from light and moisture | [3] |

Key Applications

The unique trifunctional nature of this compound makes it a versatile tool in several areas of biomedical research.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this linker can be incorporated into a peptide sequence to introduce a PEG spacer with a terminal carboxylic acid. This is particularly useful for modifying the pharmacokinetic properties of a peptide or for providing a site for further conjugation.

Antibody-Drug Conjugates (ADCs)

This compound can be used to link a cytotoxic payload to an antibody. The carboxylic acid end can be conjugated to an amine on the drug, and after deprotection of the Fmoc group, the newly exposed amine can be attached to a modified antibody. The PEG spacer helps to improve the solubility and stability of the final ADC.

PROTACs Development

As a PROTAC linker, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The length and flexibility of the PEG11 chain can be critical for inducing the formation of a productive ternary complex, leading to the degradation of the target protein.

Nanoparticle Functionalization

The linker can be used to attach targeting ligands or therapeutic molecules to the surface of nanoparticles. The carboxylic acid can be coupled to amines on the nanoparticle surface, and the deprotected amine can then be used to attach other functionalities.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound. These should be considered as starting points and may require optimization for specific applications.

Protocol 1: General Procedure for Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound and its subsequent reaction with a primary amine.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a small molecule drug)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) for reaction monitoring and purification

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation:

-

For DCC/NHS coupling: Add NHS (1.1 eq) and DCC (1.1 eq) to the solution. Stir at room temperature for 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

For HATU/DIPEA coupling: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes.

-

-

Coupling: Add the amine-containing molecule (1.2 eq) dissolved in a minimal amount of DMF to the activated linker solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by HPLC.

-

Work-up and Purification:

-

If using DCC, filter off the DCU precipitate.

-

Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography or preparative HPLC.

-

Protocol 2: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

-

Fmoc-protected conjugate from Protocol 4.1

-

20% Piperidine in DMF (v/v)

-

DMF

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve the Fmoc-protected conjugate in DMF.

-

Deprotection: Add the 20% piperidine in DMF solution to the reaction vessel.

-

Reaction: Stir at room temperature for 30 minutes.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the piperidine. The resulting amine-PEG11-CH2COOH-conjugate can be purified by HPLC or used directly in the next step.

Visualizations

Chemical Structure and Reaction Scheme

Caption: Chemical structure of this compound and a general workflow for bioconjugation.

Representative Signaling Pathway Inhibition by an ADC

This diagram illustrates a hypothetical scenario where an ADC, constructed using a PEG linker, targets a cancer cell surface receptor, leading to the internalization and release of a cytotoxic payload that inhibits a key signaling pathway.

Caption: An ADC utilizing a PEG linker inhibits a cancer cell signaling pathway.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, which includes a protected amine, a hydrophilic PEG spacer, and a reactive carboxylic acid, allows for the precise and controlled synthesis of complex bioconjugates. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective application of this linker in the development of innovative therapeutics and research tools. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-NH-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Fmoc-NH-PEG11-CH2COOH, a heterobifunctional PEG linker crucial in bioconjugation, peptide synthesis, and drug delivery systems.

Core Chemical and Physical Properties

This compound is a versatile tool in the field of bioconjugation, offering a combination of a protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure allows for sequential and controlled conjugation to biomolecules. The fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The 11-unit PEG chain enhances the solubility and bioavailability of the conjugated molecule, while the carboxylic acid enables covalent linkage to primary amines through amide bond formation.[1][2]

| Property | Value | References |

| Molecular Formula | C39H59NO15 | [1][3] |

| Molecular Weight | 781.88 g/mol | [1][4] |

| Purity | Typically ≥95% or ≥97% | [1][4] |

| Appearance | Viscous Liquid or White to Off-White Powder | [5] |

| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohol and toluene. Insoluble in ether. | [3][6] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [3] |

Experimental Protocols

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to expose the primary amine for subsequent conjugation. A standard and effective method involves the use of piperidine in a polar aprotic solvent.

Materials:

-

This compound

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Round bottom flask

-

Shaker

-

Filtration apparatus

Procedure:

-

Dissolve the this compound-conjugated substrate (e.g., on a solid support resin) in a round bottom flask.

-

Prepare a 20% (v/v) solution of piperidine in DMF.

-

Add the piperidine solution to the flask, using approximately 10 mL per gram of resin.[7]

-

Shake the mixture at room temperature for 2 minutes.[7]

-

Filter the solution to remove the deprotection reagent.[7]

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Shake the mixture for an additional 5-10 minutes at room temperature.[7][8]

-

Filter the resin and wash thoroughly with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

The deprotection occurs via a β-elimination mechanism, which is rapid in polar solvents like DMF.[8][9]

Carboxylic Acid Activation and Amine Coupling

The terminal carboxylic acid of the PEG linker can be activated to form a stable amide bond with a primary amine-containing molecule (e.g., a protein, peptide, or drug). A common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Materials:

-

Deprotected NH2-PEG11-CH2COOH

-

EDC

-

NHS (or sulfo-NHS for aqueous reactions)

-

Amine-containing molecule

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

-

Anhydrous DMF or DMSO (for non-aqueous reactions)

Procedure:

-

Activation:

-

Dissolve the deprotected PEG linker in the Activation Buffer (for aqueous reactions) or an anhydrous organic solvent like DMF (for non-aqueous reactions).[10][11]

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the PEG linker.[12]

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester intermediate.[10][12]

-

-

Conjugation:

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated PEG-NHS ester solution to the amine-containing molecule solution. A 1.5 to 10-fold molar excess of the activated linker is a common starting point, but this should be optimized for the specific application.[12]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12]

-

-

Quenching:

The EDC/NHS chemistry proceeds through a two-step mechanism, where EDC first activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable NHS ester that readily reacts with primary amines.[12][13]

Purification of PEGylated Bioconjugates

After the conjugation reaction, it is essential to purify the desired PEGylated product from unreacted starting materials and byproducts. Several chromatographic techniques are commonly employed for this purpose.

-

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic radius. SEC is effective for removing low molecular weight impurities such as unreacted PEG linkers and quenching reagents from the larger PEGylated protein.[]

-

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of PEG chains can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated proteins from their unmodified counterparts. Cation-exchange chromatography is often the method of choice.[][15]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for the purification of PEGylated peptides and small proteins and can also be used on an analytical scale to identify PEGylation sites and separate positional isomers.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under non-denaturing conditions. While not as commonly used as SEC or IEX for PEGylated proteins, it can serve as a supplementary purification step.[]

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow for bioconjugation and the mechanism of the carboxylic acid activation.

Caption: General workflow for bioconjugation using this compound.

Caption: Reaction mechanism for EDC/NHS coupling of a carboxylic acid to a primary amine.

References

- 1. This compound | CAS#:675606-79-8 | Chemsrc [chemsrc.com]

- 2. This compound, CAS 675606-79-8 | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. peptide.com [peptide.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. encapsula.com [encapsula.com]

- 15. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Fmoc-NH-PEG11-CH2COOH. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and peptide synthesis due to its unique combination of a protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide details its chemical structure, outlines a representative synthesis protocol, presents key quantitative data, and illustrates its synthetic workflow.

Molecular Structure and Properties

This compound, also known as Fmoc-amido-PEG11-acetic acid, is a discrete PEG linker. Its structure is characterized by three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the primary amine. Its removal under mild basic conditions, typically with piperidine, allows for the selective exposure of the amine for subsequent conjugation or peptide chain extension.

-

PEG11 Spacer: The core of the molecule consists of eleven repeating ethylene glycol units. This hydrophilic chain imparts several desirable properties, including increased solubility in aqueous media, reduced aggregation of conjugated biomolecules, and improved pharmacokinetic profiles of drug conjugates.[1][2] The discrete length of the PEG chain ensures batch-to-batch consistency and a defined distance between the conjugated moieties.

-

Terminal Carboxylic Acid (CH2COOH): This functional group provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues of proteins or antibodies. The formation of a stable amide bond is typically achieved using standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

The combination of these features in a single molecule allows for orthogonal conjugation strategies, where the amine and carboxylic acid can be reacted in a stepwise manner.

Chemical Structure:

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications, including:

-

Peptide Synthesis: It can be used as a hydrophilic spacer in solid-phase peptide synthesis (SPPS) to improve the solubility and handling of hydrophobic peptides.

-

Bioconjugation: This linker is ideal for conjugating small molecule drugs, imaging agents, or other payloads to proteins, antibodies, and other biomolecules. The PEG spacer can help to maintain the biological activity of the protein by providing distance from the conjugated molecule.

-

PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this linker can be used to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand). The defined length and hydrophilicity of the PEG chain are critical for optimizing the efficacy and safety of these complex therapeutics.

-

Surface Modification: The carboxylic acid can be used to attach the molecule to amine-functionalized surfaces, while the Fmoc-protected amine can be deprotected to allow for further modification of the surface.

References

A Technical Guide to Fmoc-NH-PEG11-CH2COOH: A Versatile Linker in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Fmoc-NH-PEG11-CH2COOH, a heterobifunctional linker widely utilized in peptide synthesis, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides detailed experimental protocols for its application, and visualizes the workflow for its use in solid-phase peptide synthesis.

Core Properties of this compound

This compound is a valuable reagent in bioconjugation chemistry, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by an 11-unit polyethylene glycol (PEG) spacer. This structure imparts several desirable characteristics:

-

Orthogonal Protection: The Fmoc group is base-labile, allowing for its removal under conditions that do not affect the acid-labile side-chain protecting groups typically used in peptide synthesis.

-

Hydrophilicity: The PEG chain enhances the solubility of the resulting conjugates in aqueous media, which can be beneficial for both the synthesis process and the bioavailability of the final product.

-

Flexible Spacer: The PEG linker provides a long, flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules by reducing steric hindrance.

Chemical and Physical Data

The quantitative data for this compound is summarized in the table below. It is important to note that multiple CAS numbers have been associated with this compound in various commercial and chemical information databases. Researchers should verify the specific CAS number with their supplier.

| Property | Value | Citations |

| CAS Number(s) | 2629308-66-1, 675606-79-8 | [1][2][3][4] |

| Molecular Formula | C₃₉H₅₉NO₁₅ | [1] |

| Molecular Weight | 781.88 g/mol | [1] |

| Purity | ≥95% - ≥98% | [1][2] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, keep in dry and avoid sunlight | [1] |

Applications in Research and Development

The unique properties of this compound make it a versatile tool in several areas of research and drug development:

-

Solid-Phase Peptide Synthesis (SPPS): It can be used to introduce a PEG spacer within a peptide sequence or at the N-terminus. The carboxylic acid can be coupled to a resin-bound amine, and after Fmoc deprotection, the peptide chain can be elongated from the newly exposed amine.

-

PROTACs and Targeted Drug Delivery: This linker is frequently used in the synthesis of PROTACs to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The PEG chain's length and flexibility are critical for enabling the formation of a productive ternary complex.

-

Bioconjugation: The carboxylic acid can be activated to react with primary amines on proteins, antibodies, or other biomolecules, while the Fmoc-protected amine provides a handle for further modification after deprotection.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in solid-phase peptide synthesis. These are general guidelines and may require optimization based on the specific peptide sequence and resin.

Coupling of this compound to an Amino-Functionalized Resin

This protocol describes the coupling of the carboxylic acid moiety of the linker to a resin bearing a free amino group (e.g., Rink Amide resin after Fmoc deprotection).

Materials:

-

Amino-functionalized solid-phase resin (e.g., Rink Amide, 100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HCTU

-

Hydroxybenzotriazole (HOBt) or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[5]

-

Resin Preparation: If the resin is Fmoc-protected, perform Fmoc deprotection by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[5]

-

Activation of this compound:

-

Coupling Reaction: Add the activated linker solution to the swelled and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.[6]

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups on the resin, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

-

Confirmation of Coupling: A small sample of the resin can be taken for a Kaiser test (ninhydrin test) to confirm the absence of free primary amines.[7]

Fmoc Deprotection of the Linker

This protocol describes the removal of the Fmoc protecting group from the linker-functionalized resin to expose the primary amine for subsequent peptide chain elongation.

Materials:

-

This compound-functionalized resin

-

20% Piperidine in DMF (v/v)

-

DMF, peptide synthesis grade

-

DCM

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 15-30 minutes.

-

Fmoc Removal: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 10-20 minutes at room temperature.[5][8]

-

Second Deprotection: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes to ensure complete deprotection.[5]

-

Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

-

Final Wash: Wash the resin with DCM (3-5 times) and proceed to the next amino acid coupling step.

Subsequent Amino Acid Coupling

This protocol is a standard procedure for coupling the next Fmoc-protected amino acid to the deprotected amine of the linker.

Materials:

-

Deprotected NH2-PEG11-CH2CO-Resin

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU/HOBt/DIPEA or HATU/DIPEA)

-

DMF, peptide synthesis grade

-

DCM

Procedure:

-

Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin as described in step 3.1.5.

-

Repeat Cycle: Repeat the deprotection (3.2) and coupling (3.3) steps for each subsequent amino acid in the peptide sequence.

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.

Caption: Workflow for coupling this compound to an amino-functionalized resin.

Caption: Cyclical workflow for peptide elongation from the linker-functionalized resin.

References

- 1. This compound | CAS:2629308-66-1 | Biopharma PEG [biochempeg.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound - CAS:675606-79-8 - 阿镁生物 [amaybio.com]

- 4. This compound | 2629308-66-1 [chemicalbook.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Peptide Resin Loading Protocols [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to Fmoc-NH-PEG11-CH2COOH for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule integral to modern bioconjugation, drug delivery, and peptide synthesis. Its unique architecture, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 11-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the covalent attachment of molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its applications in targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to this compound

This compound is a chemical entity designed for the precise and controlled linkage of biomolecules and small molecule drugs. The Fmoc protecting group provides a stable shield for the primary amine, which can be selectively removed under basic conditions, allowing for sequential conjugation. The PEG11 spacer is a key feature, imparting increased hydrophilicity to the resulting conjugate, which can enhance solubility, reduce immunogenicity, and improve pharmacokinetic profiles. The terminal carboxylic acid serves as a reactive handle for coupling to primary amines on target molecules, forming stable amide bonds.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for experimental design, including calculating molar equivalents and understanding the physical characteristics of the molecule.

| Property | Value | Source |

| Molecular Weight | 781.88 g/mol | [1][2][3] |

| Molecular Formula | C₃₉H₅₉NO₁₅ | [1][2][3] |

| Purity | ≥95% to ≥98% | [2][3] |

| Appearance | White to off-white solid or viscous oil | [1] |

| Solubility | Soluble in DMF, DMSO, and aqueous buffers | [1] |

| Storage | Store at -20°C, protected from light and moisture | [2] |

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in several areas of advanced drug development:

-

Antibody-Drug Conjugates (ADCs): In ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to targeted cell killing. The PEG11 spacer helps to improve the solubility and stability of the ADC.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this molecule can be incorporated as a hydrophilic spacer to improve the solubility and handling of the growing peptide chain.

Experimental Protocols

The use of this compound involves two primary chemical transformations: the deprotection of the Fmoc group to reveal the primary amine, and the activation of the carboxylic acid to form an amide bond with a target molecule.

Fmoc Deprotection Protocol

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

20% (v/v) Piperidine in Dimethylformamide (DMF)

-

DMF

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve the this compound in DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the reaction vessel. A typical ratio is 10 mL of deprotection solution per gram of peptide-resin in solid-phase synthesis, and a 2-5 fold molar excess for solution-phase reactions.[4]

-

Allow the reaction to proceed at room temperature with gentle agitation under an inert atmosphere. The reaction time is typically 10-30 minutes.[4][5]

-

Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.

-

Upon completion, the deprotected product can be purified by washing with DMF (for solid-phase) or by standard purification techniques like chromatography for solution-phase reactions.

Carboxylic Acid Activation and Amide Coupling Protocol

This protocol outlines the conjugation of the carboxylic acid moiety of the deprotected linker to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

-

Deprotected NH2-PEG11-CH2COOH

-

Amine-containing molecule (e.g., drug, peptide)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

Procedure:

-

Dissolve the deprotected NH2-PEG11-CH2COOH in the Activation Buffer.

-

Add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution.[6]

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6]

-

Dissolve the amine-containing molecule in the Coupling Buffer.

-

Add the activated linker solution to the amine-containing molecule solution.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.

-

Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, reverse-phase HPLC).

| Parameter | Fmoc Deprotection | EDC/NHS Coupling |

| Reagents | 20% Piperidine in DMF | EDC, NHS |

| Solvent | DMF | Aqueous Buffers (MES, PBS) |

| Temperature | Room Temperature | Room Temperature or 4°C |

| Reaction Time | 10 - 30 minutes | 2 - 4 hours (or overnight) |

| Typical Yield | >95% | 50 - 90% (highly substrate dependent) |

Visualizing Workflows and Pathways

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Bioconjugation

Caption: General experimental workflow for bioconjugation.

Example Signaling Pathway: HER2 in Cancer

Many targeted therapies developed using linkers like this compound are directed against cancer-related signaling pathways. The HER2 (Human Epidermal Growth Factor Receptor 2) pathway is a prominent example, as it is often overactive in breast and other cancers.[7][8] An antibody-drug conjugate could target the HER2 receptor on the cell surface.

Caption: Simplified HER2 signaling pathway in cancer.

Conclusion

This compound stands out as a critical tool for researchers in drug development and bioconjugation. Its well-defined structure provides a reliable platform for creating complex biomolecular constructs with enhanced properties. The protocols and data presented in this guide offer a foundational understanding for beginners to effectively utilize this versatile linker in their research endeavors, from initial experimental design to the synthesis of innovative targeted therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. This compound, CAS 675606-79-8 | AxisPharm [axispharm.com]

- 3. chemscene.com [chemscene.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to heterobifunctional PEG linkers

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that play a pivotal role in modern bioconjugation, drug delivery, and diagnostics.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][2] This unique dual-reactivity allows for the precise and controlled covalent bonding of two distinct molecular entities, such as a drug and a targeting molecule.[1] The incorporation of the PEG spacer is critical, as it imparts several beneficial properties to the resulting conjugate, including enhanced solubility, improved stability, reduced immunogenicity, and increased bioavailability.[1][3][4] These characteristics make heterobifunctional PEG linkers indispensable for developing advanced therapeutics like antibody-drug conjugates (ADCs), functionalizing nanoparticles, and modifying proteins.[1][3][5]

Core Features and Physicochemical Properties

The utility of heterobifunctional PEG linkers stems from a combination of the PEG backbone's inherent properties and the specificity of the terminal functional groups.

-

Dual Reactivity : The presence of two distinct reactive groups enables sequential or orthogonal conjugation strategies, allowing for the specific connection of two different molecules with high efficiency.[1][6]

-

Solubility Enhancement : The hydrophilic nature of the PEG chain significantly improves the water solubility of hydrophobic drugs or proteins, which can prevent aggregation and improve formulation characteristics.[1][3][4][7]

-

Reduced Immunogenicity : The flexible PEG chain can create a protective hydrophilic shield around the conjugated molecule, masking it from the immune system and reducing the likelihood of an immune response.[1][2][7]

-

Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains, increases the hydrodynamic volume of the conjugated molecule. This slows renal clearance, extending the circulation half-life of the therapeutic.[8][][10]

-

Customizable Lengths : PEG linkers are available in various discrete lengths. The length of the PEG chain can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for maintaining biological activity and optimizing steric hindrance.[1]

-

Biocompatibility : PEG is a non-toxic, non-immunogenic polymer that is well-tolerated in biological systems, making it an ideal material for pharmaceutical applications.[3][11]

Common Functional Groups and Reactivity

The versatility of heterobifunctional PEG linkers lies in the wide array of available reactive groups, which can be chosen to target specific functional groups on biomolecules.

| Functional Group | Target on Biomolecule | Resulting Covalent Bond | Common Use Cases |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) (e.g., Lysine, N-terminus) | Amide | Antibody/Protein Labeling |

| Maleimide | Thiols/Sulfhydryls (-SH) (e.g., Cysteine) | Thioether | Site-specific protein conjugation |

| Azide (-N₃) | Alkyne (-C≡CH) or Strained Alkynes (e.g., DBCO) | Triazole | "Click Chemistry" Bioconjugation |

| Alkyne (-C≡CH) | Azide (-N₃) | Triazole | "Click Chemistry" Bioconjugation |

| Orthopyridyl Disulfide (OPSS) | Thiols/Sulfhydryls (-SH) | Disulfide (Cleavable) | Reversible conjugation, drug delivery |

| Aldehyde/Ketone | Hydrazide, Aminooxy | Hydrazone, Oxime | Carbonyl-specific labeling |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide (requires activator like EDC) | Surface modification, bioconjugation |

| Amine (-NH₂) | Carboxylic Acids (-COOH) | Amide (requires activator like EDC) | Surface modification, bioconjugation |

Data compiled from multiple sources.[6][11][12][13][14][15]

Quantitative Data on Linker Effects

The length of the PEG linker can significantly impact the pharmacokinetic properties of a bioconjugate. For instance, in the context of Antibody-Drug Conjugates (ADCs), longer PEG chains have been shown to decrease clearance rates.

| Linker Composition | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

| Table adapted from a study on ADCs with varying PEG lengths.[2] |

Applications in Drug Development and Research

Heterobifunctional PEG linkers are integral to several cutting-edge biomedical fields.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[16] The linker is a critical component that connects these two parts.[16] Heterobifunctional PEG linkers are ideal for ADCs as they:

-

Improve the solubility and stability of the often-hydrophobic drug payload.[16]

-

Reduce aggregation of the final ADC product.[7]

-

Enhance the pharmacokinetic profile, leading to longer circulation times.[7]

-

Allow for the creation of multi-arm or branched linkers, which can increase the drug-to-antibody ratio (DAR) without causing aggregation, thereby delivering a higher drug concentration to target cells.[7][17][18]

// Nodes ADC [label="1. ADC Circulates\nin Bloodstream", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="2. Antibody Binds to\nAntigen on Cancer Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Internalization [label="3. ADC is Internalized\n(Endocytosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="4. Linker is Cleaved\nin Lysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="5. Cytotoxic Drug is\nReleased and Induces\nCell Death (Apoptosis)", fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse];

// Edges ADC -> Binding; Binding -> Internalization; Internalization -> Release; Release -> Apoptosis; } caption { label="Figure 2: ADC Signaling Pathway" fontname="Arial" fontsize=12 }

Protein and Peptide Modification (PEGylation)

PEGylation is a widely used strategy to improve the therapeutic properties of protein and peptide drugs.[1][19] By conjugating a PEG chain to a protein, its stability against enzymatic degradation is increased, and its half-life in the body is extended.[1][8] Heterobifunctional linkers allow for site-specific PEGylation, which helps to preserve the protein's biological activity by attaching the PEG chain away from the active site.[20]

Nanoparticle and Surface Functionalization

In nanotechnology, heterobifunctional PEG linkers are used to functionalize the surface of nanoparticles, liposomes, and medical devices.[1][3][21] One end of the linker (e.g., a thiol or silane) can anchor it to the nanoparticle surface, while the other end can be used to attach targeting ligands (like antibodies or peptides) or therapeutic agents.[1][21] This PEG layer provides a "stealth" coating that helps nanoparticles evade the immune system and prolongs their circulation.[3]

Diagnostics and Proteomics

These linkers are also used to create diagnostic tools and probes.[4][5] For example, a fluorescent dye can be linked to an antibody for use in imaging assays, or biotin can be attached to a protein for affinity purification.[4]

Experimental Protocols

Synthesis of an Azide-Terminated Heterobifunctional PEG Linker

This protocol provides a general method for the synthesis of an Azide-PEG-Carboxylic Acid linker, adapted from methodologies involving the desymmetrization of oligo(ethylene glycol)s (OEGs).[22][23]

Materials:

-

Homo-bifunctional OH-PEG-OH

-

Tosyl chloride (TsCl)

-

Pyridine or Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Succinic anhydride

-

4-Dimethylaminopyridine (DMAP)

Methodology:

-

Monotosylation: Dissolve OH-PEG-OH in DCM. Cool the solution to 0°C. Add a carefully controlled amount (e.g., 1.0 equivalent) of TsCl and a base like pyridine to selectively react with only one hydroxyl group, yielding Tosyl-PEG-OH. Monitor the reaction by TLC or LC/MS.

-

Azide Substitution: Dissolve the purified Tosyl-PEG-OH in DMF. Add an excess of sodium azide (NaN₃) and heat the reaction (e.g., to 60-80°C) to displace the tosyl group, forming Azide-PEG-OH. Purify the product.[23]

-

Carboxylation: Dissolve the Azide-PEG-OH in a suitable solvent. Add succinic anhydride and a catalytic amount of DMAP. Stir at room temperature until the reaction is complete. This reaction converts the terminal hydroxyl group into a carboxylic acid.[21]

-

Purification and Characterization: Purify the final Azide-PEG-COOH product using column chromatography or precipitation. Characterize the structure and purity using ¹H NMR and Mass Spectrometry to confirm the presence of both the azide and carboxylic acid functionalities.[22][23]

// Nodes Start [label="Start: OH-PEG-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Monotosylation\n(TsCl, Pyridine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Tosyl-PEG-OH", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Step2 [label="2. Azide Substitution\n(NaN₃, DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Azide-PEG-OH", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Step3 [label="3. Carboxylation\n(Succinic Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Product:\nAzide-PEG-COOH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> Final; } caption { label="Figure 3: Synthesis Pathway for a Heterobifunctional PEG Linker" fontname="Arial" fontsize=12 }

Bioconjugation of a Protein to a Thiolated Drug using NHS-PEG-Maleimide

This protocol outlines a common bioconjugation strategy.[2]

Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Maleimide linker

-

Thiol-containing small molecule drug

-

Anhydrous DMSO

-

Size-exclusion chromatography (SEC) or dialysis system

Methodology:

-

Linker Activation of Protein: Prepare a stock solution of the NHS-PEG-Maleimide linker in DMSO. Add the linker solution to the protein solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to protein). Allow the reaction to proceed for 1-2 hours at room temperature. The NHS ester will react with primary amines (lysine residues) on the protein.

-

Removal of Excess Linker: Remove the unreacted linker from the maleimide-activated protein using a desalting column, SEC, or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0). The pH is lowered to maintain the stability of the maleimide group.

-

Conjugation to Thiolated Drug: Dissolve the thiol-containing drug in a minimal amount of a compatible organic solvent and add it to the purified maleimide-activated protein solution. The maleimide group will specifically react with the thiol group on the drug to form a stable thioether bond. Allow this reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purification and Analysis: Purify the final protein-PEG-drug conjugate from unreacted drug and other byproducts using SEC. Analyze the final product to determine purity and the drug-to-protein ratio.

// Nodes Protein [label="Protein (with -NH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="NHS-PEG-Maleimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug [label="Thiolated Drug (with -SH)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Step1 [label="Step 1:\nReact Protein with Linker\n(pH 7.2-8.0)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Maleimide-Activated Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Purify1 [label="Purification\n(e.g., SEC)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Step2 [label="Step 2:\nReact with Thiolated Drug\n(pH 6.5-7.0)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Final [label="Final Conjugate:\nProtein-PEG-Drug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify2 [label="Final Purification\n& Analysis", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Protein -> Step1; Linker -> Step1; Step1 -> Intermediate; Intermediate -> Purify1; Purify1 -> Step2; Drug -> Step2; Step2 -> Final; Final -> Purify2; } caption { label="Figure 4: Experimental Workflow for Protein-Drug Conjugation" fontname="Arial" fontsize=12 }

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, purity, and consistency of the final product.

Methodologies:

-

Liquid Chromatography/Mass Spectrometry (LC/MS): This is a primary technique used to characterize PEGylated products.[24] It can determine the accurate molecular mass, confirm the number of PEG moieties attached (degree of PEGylation), and identify degradation products.[24][25] Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation on a protein or peptide.[24][25]

-

High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) are used to assess the purity of the conjugate, detect aggregation, and separate species with different degrees of PEGylation.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used during the synthesis of the PEG linkers themselves. ¹H and ¹³C NMR are used to confirm the chemical structure and verify the successful installation of the functional groups at the termini of the PEG chain.[22][23]

Conclusion

Heterobifunctional PEG linkers are sophisticated and versatile tools that have become fundamental to the advancement of biotherapeutics, diagnostics, and material science. Their unique ability to combine distinct molecular entities while simultaneously improving critical physicochemical properties like solubility, stability, and biocompatibility is unparalleled.[1][26] From enhancing the efficacy of antibody-drug conjugates in oncology to extending the therapeutic window of protein drugs, these linkers are driving innovation.[1][27] The continued development of novel linker chemistries and architectures will undoubtedly lead to even more effective and safer biomedical solutions in the future.

References

- 1. purepeg.com [purepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. nbinno.com [nbinno.com]

- 6. polysciences.com [polysciences.com]

- 7. adcreview.com [adcreview.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 11. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. creativepegworks.com [creativepegworks.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 15. purepeg.com [purepeg.com]

- 16. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 17. Multi-arm Heterobifunctional PEGs for ADCs - JenKem [jenkemusa.com]

- 18. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]

- 22. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 26. purepeg.com [purepeg.com]

- 27. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-NH-PEG11-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The choice of linker, which tethers the nascent peptide chain to the solid support, is a critical determinant of the overall success and purity of the synthesis. Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, connected by a hydrophilic polyethylene glycol (PEG) spacer of eleven ethylene glycol units.[1][2][3][][5]

The incorporation of a PEG linker into a peptide sequence offers several advantages, including increased solubility of the final peptide, reduced aggregation during synthesis, and improved pharmacokinetic properties of the resulting peptide therapeutic, such as an extended in-vivo half-life.[6][7][8][9] This document provides a detailed protocol for the use of this compound in Fmoc-based SPPS, guidance on resin selection, coupling and cleavage conditions, and purification of the final PEGylated peptide.

Materials and Reagents

Resins

The choice of resin is crucial for successful SPPS. For the synthesis of peptides with a C-terminal carboxylic acid using the this compound linker, an amine-functionalized resin is required.

| Resin Type | Characteristics | Recommended Use |

| Amino-functionalized Polystyrene Resin (e.g., Amino-methyl (AM) resin) | Low cost, good mechanical stability. Swells well in non-polar solvents like Dichloromethane (DCM).[10][11][12] | Suitable for short to medium-length peptides. |

| TentaGel® Amino Resin | Polystyrene matrix grafted with PEG, providing a more polar environment. Swells well in a variety of solvents, including DMF.[11][12] | Ideal for long or "difficult" sequences prone to aggregation.[10] |

| ChemMatrix® Amino Resin | A cross-linked PEG resin that offers excellent swelling properties in a wide range of solvents and is known to improve the synthesis of complex peptides. | Recommended for very long or hydrophobic peptides where aggregation is a significant concern. |

Reagents

| Reagent | Function |

| This compound | PEG linker |

| Fmoc-protected amino acids | Peptide building blocks |

| Coupling Agents: | |

| HBTU/HATU/HCTU | Benzotriazole-based coupling reagents |

| DIC/HOBt or Oxyma | Carbodiimide/benzotriazole-based coupling reagents |

| COMU | Uronium-based coupling reagent with high efficiency and low racemization.[13] |

| Bases: | |

| Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | Activation of carboxylic acids for coupling |

| Deprotection Agent: | |

| 20% Piperidine in Dimethylformamide (DMF) | Removal of the Fmoc protecting group |

| Solvents: | |

| Dichloromethane (DCM) | Resin swelling and washing |

| Dimethylformamide (DMF) | Primary solvent for coupling and deprotection |

| Cleavage Cocktail: | |

| Trifluoroacetic acid (TFA) | Cleaves the peptide from the resin and removes side-chain protecting groups.[14][15] |

| Triisopropylsilane (TIS) | Cation scavenger to prevent side reactions.[16] |

| Water | Scavenger |

| Precipitation and Washing: | |

| Cold diethyl ether | To precipitate the cleaved peptide |

Experimental Protocols

Workflow for SPPS using this compound

Caption: General workflow for solid-phase peptide synthesis with a PEG linker.

Resin Preparation and Swelling

-

Place the desired amount of amino-functionalized resin (e.g., 100 mg, with a substitution of 0.5-1.0 mmol/g) into a reaction vessel.

-

Add DMF (or DCM for polystyrene resins) to the resin (approx. 10 mL/g of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the solvent.

Coupling of this compound to the Resin

-

Dissolve this compound (3 equivalents relative to resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU/HATU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) to the linker solution and pre-activate for 2-5 minutes.

-

Add the activated linker solution to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling for another 1-2 hours.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

Fmoc Deprotection

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 3-5 minutes, then drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Amino Acid Coupling Cycle

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) in DMF.

-

Add the coupling agent (e.g., HBTU/HATU, 3-5 eq.) and base (e.g., DIPEA, 6-10 eq.).

-

Pre-activate for 2-5 minutes and then add to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes.

-

Perform a Kaiser test to monitor the reaction. If incomplete, allow the reaction to proceed longer or perform a second coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 3 and 4 for each amino acid in the peptide sequence.

Final Cleavage and Deprotection

-

After the final amino acid coupling, perform a final Fmoc deprotection (step 3).

-

Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[15] For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, specific scavengers should be added (see table below).

-

Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.[17]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

| Residue | Recommended Scavenger in Cleavage Cocktail |

| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) |

| Methionine (Met) | Thioanisole |

| Tryptophan (Trp) | Thioanisole, EDT |

| Arginine (Arg) | Water, TIS |

| Tyrosine (Tyr) | TIS |

Purification

The crude PEGylated peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[][19][20][21][22]

-

Column: C4 or C18 column. C4 is often preferred for larger, more hydrophobic peptides.[19]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

Quantitative Data

The following table provides estimated quantitative data for SPPS using this compound. Actual results may vary depending on the peptide sequence, resin, and coupling reagents used.

| Parameter | Typical Value/Range | Method of Determination |

| Resin Loading | 0.3 - 0.8 mmol/g | UV quantification of Fmoc release |

| Coupling Efficiency per Step | > 99% | Kaiser test (qualitative), UV quantification of Fmoc release (quantitative)[23] |

| Overall Crude Yield | 60 - 90% | Gravimetric analysis after cleavage and precipitation |

| Purity after RP-HPLC | > 95% | Analytical RP-HPLC with UV detection |

Application Example: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Peptides are crucial signaling molecules that often exert their effects by binding to and activating G-protein coupled receptors (GPCRs).[24][25] PEGylation can enhance the therapeutic potential of peptide-based GPCR modulators by improving their stability and pharmacokinetic profile.[7]

GPCR Signaling Pathway

Caption: A generalized GPCR signaling cascade initiated by a peptide ligand.

This diagram illustrates a common GPCR signaling pathway where the binding of a PEGylated peptide ligand to its receptor initiates a cascade of intracellular events, leading to a specific cellular response. The enhanced stability and circulation time of the PEGylated peptide can lead to a more sustained activation of this pathway, which is a desirable characteristic in many therapeutic applications.[26][27]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:675606-79-8 | Chemsrc [chemsrc.com]

- 3. Fmoc-NH-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 5. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]

- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 7. pharmtech.com [pharmtech.com]

- 8. bachem.com [bachem.com]

- 9. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]

- 10. chempep.com [chempep.com]

- 11. biosynth.com [biosynth.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mesalabs.com [mesalabs.com]

- 14. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 15. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 16. peptide.com [peptide.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 19. blob.phenomenex.com [blob.phenomenex.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. [PDF] Quantitative monitoring of solid-phase peptide synthesis by the ninhydrin reaction. | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Application Notes and Protocols for Fmoc-NH-PEG11-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG11-CH2COOH is a heterobifunctional linker molecule widely employed in bioconjugation, a process that covalently joins two or more molecules, at least one of which is a biomolecule.[1] This particular linker possesses a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[2][3][4] The PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[][6]

The orthogonal nature of the two terminal functional groups is a key feature of this linker. The Fmoc group is a base-labile protecting group, which can be selectively removed under mild basic conditions to expose a primary amine.[7] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds. This dual reactivity allows for a controlled and sequential conjugation of different molecules, making it a versatile tool in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), peptide synthesis, and the functionalization of surfaces and nanoparticles.[][8][9][10]

Key Properties and Advantages

The unique structural components of this compound offer several advantages in bioconjugation:

-

Enhanced Solubility and Stability: The hydrophilic PEG spacer improves the solubility of hydrophobic molecules in aqueous solutions and can protect the conjugated biomolecule from degradation.[][6]

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, the PEG linker can prolong its circulation half-life in vivo.[8]

-

Orthogonal Reactivity: The Fmoc-protected amine and the carboxylic acid allow for specific, stepwise conjugation reactions.[2]

-

Defined Spacer Length: The 11-unit PEG chain provides a well-defined and flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules.[11]

Applications and Protocols

Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool in the construction of ADCs, which are targeted cancer therapies that deliver potent cytotoxic drugs directly to cancer cells.[6] The linker connects the monoclonal antibody to the cytotoxic payload. The general workflow involves activating the carboxylic acid of the linker to react with an amine-containing drug, followed by deprotection of the Fmoc group and subsequent conjugation to the antibody.

Experimental Workflow for ADC Synthesis

Caption: Workflow for ADC synthesis using this compound.

Protocol for ADC Synthesis:

-

Activation of this compound:

-

Dissolve this compound in an anhydrous organic solvent (e.g., DMF or DMSO).

-

Add a 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS).

-

Stir the reaction at room temperature for 4-6 hours to form the NHS-activated linker.

-

-

Conjugation to the Cytotoxic Drug:

-

Dissolve the amine-containing cytotoxic drug in a suitable solvent.

-

Add the NHS-activated linker solution to the drug solution.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Purify the Fmoc-PEG11-Drug conjugate using column chromatography.

-

-

Fmoc Deprotection:

-

Dissolve the purified Fmoc-PEG11-Drug conjugate in DMF.

-

Add a 20% (v/v) solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under vacuum to obtain the deprotected H2N-PEG11-Drug.

-

-

Conjugation to the Antibody:

-

Activate the carboxyl groups on the antibody (e.g., glutamic or aspartic acid residues) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Remove excess activation reagents by buffer exchange.

-

Add the deprotected H2N-PEG11-Drug to the activated antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker.

-

Characterize the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity of the conjugate.[10]

-

Quantitative Data Summary for ADC Synthesis (Illustrative)

| Parameter | Typical Value Range | Method of Analysis |

| Linker Activation Efficiency | > 90% | HPLC, LC-MS |

| Linker-Drug Conjugation Yield | 70-90% | HPLC, LC-MS |

| Fmoc Deprotection Yield | > 95% | HPLC, LC-MS |

| Antibody Conjugation Efficiency | 50-80% | SDS-PAGE, SEC |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry |

| Purity of Final ADC | > 95% | SEC-HPLC |

| In Vitro Stability (Serum, 7 days) | > 90% intact ADC | ELISA, LC-MS |

Note: These values are illustrative and can vary depending on the specific antibody, drug, and reaction conditions.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be used as a linker in SPPS to synthesize peptides with a C-terminal modification or to attach peptides to a solid support.[12]

Logical Diagram of SPPS with a PEG Linker

Caption: Solid-phase peptide synthesis workflow using a PEG linker.

Protocol for SPPS:

-

Linker Attachment to Resin:

-

Swell the amine-functionalized resin (e.g., Rink Amide resin) in DMF.

-

Activate the carboxylic acid of this compound with a coupling agent (e.g., HBTU/DIPEA).

-

Add the activated linker to the swollen resin and react for 2-4 hours.

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation:

-

Couple the first Fmoc-protected amino acid using a suitable coupling reagent.

-

Wash the resin.

-

Perform Fmoc deprotection as described above.

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Purification:

-

After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the peptide in cold ether and purify by reverse-phase HPLC.

-

Surface and Nanoparticle Functionalization

This compound can be used to modify surfaces (e.g., biosensors, microarrays) or nanoparticles to introduce specific functionalities, such as the immobilization of peptides or proteins.[9][13] The PEG linker provides a hydrophilic and flexible spacer that can improve the accessibility and activity of the immobilized biomolecules.[9]

Experimental Workflow for Surface Functionalization

Caption: Workflow for surface functionalization and biomolecule immobilization.

Protocol for Surface Functionalization:

-

Surface Preparation:

-

Start with a surface or nanoparticle that has been functionalized with primary amine groups.

-

-

Linker Immobilization:

-

Activate the carboxylic acid of this compound using EDC/NHS as described previously.

-

Incubate the amine-functionalized surface with the activated linker solution for 2-4 hours.

-

Wash the surface thoroughly to remove unreacted linker.

-

-

Fmoc Deprotection:

-

Immerse the surface in a 20% piperidine in DMF solution for 30 minutes.

-

Wash the surface extensively with DMF and then with a suitable buffer.

-

-

Biomolecule Conjugation:

-

Activate the carboxyl groups of the biomolecule (e.g., protein or peptide) to be immobilized using EDC/NHS.

-

Incubate the amine-functionalized surface with the activated biomolecule solution.

-

Wash the surface to remove non-covalently bound biomolecules.

-

Quantitative Data for Surface Functionalization (Illustrative)

| Parameter | Typical Value Range | Method of Analysis |

| Linker Surface Density | 100 - 500 pmol/cm² | XPS, ToF-SIMS |

| Fmoc Deprotection Efficiency | > 95% | Contact Angle, Fluorescence Assay |

| Biomolecule Immobilization Density | 10 - 100 pmol/cm² | Fluorescence Microscopy, QCM-D |

| Retention of Biological Activity | 70 - 95% | Activity Assay (specific to the biomolecule) |

Note: These values are illustrative and depend on the surface material, biomolecule, and reaction conditions.

Conclusion

This compound is a highly versatile and valuable tool for researchers in bioconjugation. Its well-defined structure, combining a hydrophilic PEG spacer with orthogonally reactive end-groups, enables the controlled and efficient synthesis of complex bioconjugates. The detailed protocols and workflows provided in these application notes serve as a guide for its successful implementation in the development of advanced therapeutics, diagnostics, and biomaterials. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving desired outcomes in any bioconjugation strategy.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. This compound, CAS 675606-79-8 | AxisPharm [axispharm.com]

- 3. This compound, 2629308-66-1 | BroadPharm [broadpharm.com]

- 4. This compound | CAS:2629308-66-1 | Biopharma PEG [biochempeg.com]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and characterisation of PEG-peptide surfaces for proteolytic enzyme detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. precisepeg.com [precisepeg.com]

- 12. This compound [myskinrecipes.com]

- 13. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Fmoc Deprotection of PEGylated Compounds: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is increasingly utilized in the synthesis of other complex molecules, including PEGylated compounds. The attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. However, the presence of a bulky PEG chain can introduce significant challenges to the efficiency of Fmoc deprotection, primarily due to steric hindrance and altered solubility. Incomplete Fmoc removal can lead to the formation of deletion sequences and other impurities, complicating purification and reducing overall yield.[1]

These application notes provide a comprehensive overview of the protocols and considerations for the efficient Fmoc deprotection of various PEGylated compounds. Detailed experimental procedures, troubleshooting strategies, and methods for monitoring deprotection are outlined to assist researchers in optimizing their synthetic workflows.

Challenges in Fmoc Deprotection of PEGylated Compounds

The primary challenge in the Fmoc deprotection of PEGylated molecules is steric hindrance. The PEG chain can shield the N-terminal Fmoc group, impeding access of the deprotecting base, typically piperidine.[1] This effect is more pronounced with longer PEG chains.[1] Additionally, inadequate swelling of the solid support or poor solvation of the PEG-conjugated compound can hinder the diffusion of reagents.[1]

Monitoring Fmoc Deprotection

Several methods can be employed to monitor the completeness of the Fmoc deprotection reaction:

-

Kaiser Test (Ninhydrin Test): A rapid and simple colorimetric test to detect the presence of free primary amines. A positive result (dark blue beads and solution) indicates successful deprotection, while a negative result (yellow/colorless) signifies incomplete removal of the Fmoc group.[1]

-

UV-Vis Spectrophotometry: The removal of the Fmoc group liberates dibenzofulvene (DBF), which forms an adduct with piperidine that can be quantified by measuring its absorbance at approximately 301 nm.[1][2] This allows for a quantitative assessment of deprotection efficiency. The molar extinction coefficient of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[1]

-

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the product by RP-HPLC can reveal the presence of the desired product alongside impurities such as deletion sequences (lower mass) or Fmoc-adducts (mass increase of 222.2 Da).[1]

Standard Fmoc Deprotection Protocol for PEGylated Peptides on Solid Support

This protocol is a general guideline and may require optimization based on the specific peptide sequence and PEG chain length.

Materials:

-

Fmoc-protected PEGylated peptide bound to a solid support (e.g., resin)

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF for washing

-

Dichloromethane (DCM) for washing

-

Reaction vessel with a filter

Procedure:

-

Swell the resin-bound PEGylated peptide in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin, ensuring the resin is fully submerged.

-